molecular formula C17H21N3O4S B2778145 3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034255-35-9

3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No.: B2778145
CAS No.: 2034255-35-9
M. Wt: 363.43
InChI Key: JRHYRFDIEFRDHO-HDJSIYSDSA-N
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Description

3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a complex organic compound characterized by the presence of methoxy, pyrazinyl, and benzenesulfonamide groups. It is an essential molecule in various scientific research fields due to its unique structural attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multiple steps:

  • Formation of the pyrazin-2-yloxy group:

  • Cyclohexyl moiety integration: : Involves the coupling of the cyclohexyl ring in a trans-1,4-conformation to enhance stability.

  • Benzenesulfonamide linkage: : This is achieved by sulfonation of the benzene ring and subsequent coupling with the aminocyclohexyl derivative under controlled conditions, often utilizing a catalyst such as palladium on carbon.

Industrial Production Methods

On an industrial scale, the synthesis involves large-scale batch reactions in controlled environments to ensure purity and yield. Advanced separation techniques like crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can be oxidized to form a carbonyl derivative.

  • Reduction: : Reduction of the sulfonamide group can be performed using reducing agents like lithium aluminum hydride.

  • Substitution: : The benzenesulfonamide group is susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Requires strong bases such as sodium hydride and solvents like dimethylformamide.

Major Products

The primary products of these reactions include hydroxyl derivatives, amines, and substituted benzenesulfonamides, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

Used as a ligand in coordination chemistry and in the synthesis of more complex organic compounds.

Biology

Plays a role in the study of enzyme inhibition due to its sulfonamide group, which can mimic the structure of enzyme substrates.

Medicine

Industry

Used in the creation of specialty polymers and as a stabilizer in certain industrial chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules:

  • Molecular Targets: : Often targets enzymes with active sites that accommodate the methoxy and sulfonamide groups.

  • Pathways: : Inhibition of enzymatic pathways by mimicking the transition state of enzyme-substrate complexes, leading to reduced activity of specific enzymes.

Comparison with Similar Compounds

Unique Attributes

The presence of the pyrazin-2-yloxy group and the specific positioning of functional groups confer unique reactivity and interaction properties compared to other sulfonamides.

Similar Compounds

  • N-((4-methylphenyl)sulfonyl)benzamide: : Similar sulfonamide structure but lacks the pyrazinyl and methoxy groups.

  • 4-(benzenesulfonamido)benzoic acid: : Contains a benzenesulfonamide group but differs in its additional carboxylic acid group.

This highlights how 3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide's unique structure enables distinct reactivity and applications, setting it apart in both research and industrial contexts.

Properties

IUPAC Name

3-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-15-3-2-4-16(11-15)25(21,22)20-13-5-7-14(8-6-13)24-17-12-18-9-10-19-17/h2-4,9-14,20H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHYRFDIEFRDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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